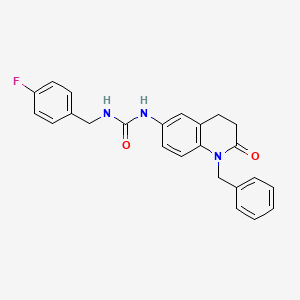

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea

Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative featuring a tetrahydroquinolinone core substituted with benzyl and 4-fluorobenzyl groups. The compound’s structure combines a planar aromatic system (tetrahydroquinolinone) with a urea linker, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity .

Properties

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2/c25-20-9-6-17(7-10-20)15-26-24(30)27-21-11-12-22-19(14-21)8-13-23(29)28(22)16-18-4-2-1-3-5-18/h1-7,9-12,14H,8,13,15-16H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDIRDTYLFAXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a synthetic compound with significant potential in pharmacological applications. Its structure comprises a tetrahydroquinoline core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 397.44 g/mol. The structure features a benzyl group and a fluorobenzyl moiety that may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H22FN3O2 |

| Molecular Weight | 397.44 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The quinoline structure allows for potential intercalation with DNA, which may inhibit replication and transcription processes. Additionally, the presence of the fluorobenzyl group may influence binding affinity to target proteins, enhancing the compound's efficacy against various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds derived from the tetrahydroquinoline scaffold exhibit promising anticancer properties. For instance, compounds similar to this compound have shown:

- Inhibition of cell proliferation : In vitro assays indicated significant growth inhibition in various cancer cell lines.

- Induction of apoptosis : Mechanistic studies revealed that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : The compound demonstrated antifungal effects against strains like Candida albicans, suggesting its potential use in treating fungal infections.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer activity of a related tetrahydroquinoline derivative showed that it inhibited the growth of human tumor cell lines (e.g., HepG2 and Mia PaCa-2). The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis rates. Results indicated that treatment with the compound led to a significant reduction in cell viability (up to 70% at higher concentrations) and increased apoptotic cells compared to control groups.

Study 2: Antimicrobial Assessment

In another investigation assessing antimicrobial properties, the compound was tested against several bacterial strains using disk diffusion methods. The results highlighted notable zones of inhibition, particularly against Staphylococcus aureus, indicating that the compound possesses strong antibacterial activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Analog: 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea

This compound replaces the 4-fluorobenzyl group with a 4-chlorobenzyl moiety (Fig. 1). Halogen substitution at the para-position is a common strategy to modulate electronic and steric properties.

Table 1: Comparative Analysis of Halogen-Substituted Analogs

*LogP values estimated using fragment-based methods.

Key Findings:

Electronic Effects : Fluorine’s higher electronegativity may strengthen hydrogen-bonding interactions with polar residues in target proteins (e.g., kinases or receptors). Chlorine’s lower electronegativity but larger size could improve hydrophobic interactions in buried binding pockets.

Metabolic Stability : Fluorine’s smaller size and resistance to oxidative metabolism may confer longer half-life to the 4-fluoro analog, whereas the 4-chloro group could be susceptible to cytochrome P450-mediated dehalogenation.

Pharmacological Implications

While direct activity data for the 4-fluoro analog is scarce, studies on related urea derivatives provide insights:

- Kinase Inhibition: Urea-linked tetrahydroquinolinones often target ATP-binding sites in kinases. Fluorine’s electronegativity may enhance binding to hinge regions (e.g., in JAK or EGFR kinases) .

- Antimicrobial Activity : Chlorine-substituted analogs demonstrate broader-spectrum antibacterial activity, possibly due to increased lipophilicity facilitating bacterial membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.